3-Amino-1-(3-fluorophenyl)propan-1-ol

Beschreibung

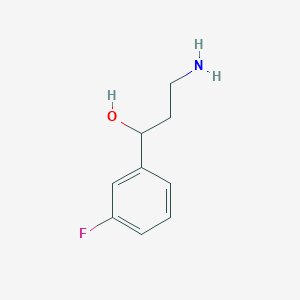

3-Amino-1-(3-fluorophenyl)propan-1-ol is a fluorinated amino alcohol with the molecular formula C₉H₁₂FNO. Its structure features a propan-1-ol backbone substituted with an amino group at the 3-position and a 3-fluorophenyl group at the 1-position. The fluorine atom on the aromatic ring enhances its electronic properties and metabolic stability compared to non-fluorinated analogs .

Eigenschaften

IUPAC Name |

3-amino-1-(3-fluorophenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO/c10-8-3-1-2-7(6-8)9(12)4-5-11/h1-3,6,9,12H,4-5,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAENKOPWDCCZEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(CCN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(3-fluorophenyl)propan-1-ol typically involves the reaction of 3-fluorobenzaldehyde with nitromethane to form 3-fluoro-β-nitrostyrene. This intermediate is then subjected to catalytic hydrogenation to yield 3-fluoro-β-phenylethylamine. Finally, the reduction of this amine with sodium borohydride in the presence of a suitable solvent, such as methanol, produces this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as temperature control, pressure adjustments, and the use of industrial-grade catalysts to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-1-(3-fluorophenyl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form a primary amine.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are used for substitution reactions.

Major Products

Oxidation: Formation of 3-fluorophenylpropanone.

Reduction: Formation of 3-fluorophenylpropanamine.

Substitution: Formation of various substituted fluorophenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

3-Amino-1-(3-fluorophenyl)propan-1-ol serves as a crucial intermediate in the synthesis of various biologically active compounds. Its structural characteristics allow it to interact effectively with biological systems, leading to potential therapeutic applications:

- Anti-inflammatory and Analgesic Effects: Research indicates that this compound may exhibit properties beneficial for treating inflammation and pain.

- Pharmacological Studies: Investigations into its binding affinities to receptors and enzymes provide insights into its role in modulating biological pathways.

Biological Research

The compound is studied for its effects on enzyme inhibition and receptor binding, which are critical in understanding drug interactions and mechanisms of action. Its fluorinated phenyl group can enhance bioavailability and efficacy in biological systems, making it a subject of interest in pharmacokinetic studies .

Industrial Applications

In addition to its research applications, this compound is utilized in the pharmaceutical industry for the production of various drugs, particularly those targeting neurological disorders . Its versatility as a building block for synthesizing fine chemicals further emphasizes its industrial relevance.

Wirkmechanismus

The mechanism of action of 3-Amino-1-(3-fluorophenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The fluorophenyl group can interact with hydrophobic pockets in receptors, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

2,2-Dimethyl-3-(3-tolyl)propan-1-ol

- Structure: A branched propanol with a 3-methylphenyl (tolyl) group.

- Key Differences: The absence of an amino group and the presence of a methyl substituent on the phenyl ring reduce polarity and hydrogen-bonding capacity.

3-(2-Bromophenyl)propan-1-ol

3-Amino-3-(4-(trifluoromethyl)phenyl)propan-1-ol hydrochloride

(1S)-1-Amino-1-(3-fluoro-5-methylphenyl)propan-2-ol

- Structure: Stereoisomeric amino alcohol with a methyl-fluorophenyl group.

- Key Differences : The stereochemistry and methyl substituent influence chiral recognition in drug-receptor interactions. This compound is explored in enantioselective synthesis .

Physicochemical Properties

Table 1: Comparison of Key Properties

*Estimated based on homologous series.

- Boiling Points: The fluorophenyl derivative has a higher boiling point than 3-aminopropan-1-ol due to increased molecular weight and aromatic π-stacking. However, branched analogs (e.g., 2,2-dimethyl derivatives) exhibit higher boiling points due to reduced molecular symmetry .

- Solubility: The amino group in this compound enhances water solubility compared to brominated or methylated analogs but remains less soluble than unsubstituted 3-aminopropanol .

Biologische Aktivität

3-Amino-1-(3-fluorophenyl)propan-1-ol is an organic compound notable for its structural features, including an amino group and a hydroxyl group attached to a propanol backbone, along with a fluorinated phenyl ring. Its molecular formula is C9H12FNO, and it has a molecular weight of approximately 169.20 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities and interactions with various biological systems.

The presence of both amino and hydroxyl groups enhances the compound's reactivity and ability to interact with biological targets. The fluorinated phenyl moiety significantly influences its pharmacokinetic properties, including bioavailability and efficacy.

| Property | Value |

|---|---|

| Molecular Formula | C9H12FNO |

| Molecular Weight | 169.20 g/mol |

| Functional Groups | Amino, Hydroxyl, Fluorinated Phenyl |

Biological Activity

Research indicates that modifications in the phenyl ring, such as fluorination, can substantially alter the biological activity of compounds. The fluorine atom can enhance lipophilicity and influence binding affinity to various receptors and enzymes.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems and potential enzyme inhibition. Studies have shown that fluorinated compounds can exhibit improved potency in inhibiting serotonin uptake, which may be relevant for conditions such as depression and anxiety disorders .

Case Studies

- Inhibition of Serotonin Uptake : A study demonstrated that fluorinated analogs can increase the potency for inhibiting serotonin (5-HT) uptake significantly compared to their non-fluorinated counterparts. This suggests potential applications in treating mood disorders .

- Enzyme Interaction Studies : Research on similar compounds indicates that the presence of a trifluoromethyl group can enhance interaction with specific enzymes, leading to increased efficacy in therapeutic applications .

Synthesis

The synthesis of this compound can be achieved through various methods, often involving the introduction of the fluorinated phenyl group followed by amination and hydroxylation steps. Synthetic pathways may include:

- N-Alkylation reactions : Using appropriate alkyl halides.

- Reductive amination : Involving aldehydes or ketones.

Comparative Analysis

The unique combination of functional groups in this compound enhances its reactivity compared to structurally similar compounds:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 3-Amino-1-(4-fluorophenyl)propan-1-ol | Similar backbone with a different ring | Potential differences in biological activity due to ring substitution |

| 3-Amino-3-(2-chlorophenyl)propan-1-ol | Contains chlorine instead of fluorine | May exhibit different reactivity patterns due to halogen type |

| 2-Amino-1-(3-fluorophenyl)propan-1-ol | Lacks the hydroxyl group | Affects solubility and interaction potential |

Q & A

Q. What are the common synthetic routes for 3-Amino-1-(3-fluorophenyl)propan-1-ol?

Methodological Answer: The compound is typically synthesized via two primary routes:

- Reduction of Nitro Intermediates : Reduction of 3-(3-fluorophenyl)-2-nitropropene using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in solvents like ethanol or tetrahydrofuran (THF) at controlled temperatures (0–25°C). This method yields the amino alcohol after workup .

- Catalytic Hydrogenation : Industrial-scale synthesis employs hydrogen gas with palladium on carbon (Pd/C) as a catalyst. This process requires optimization of pressure (1–3 atm) and temperature (25–50°C) to maximize yield and minimize side reactions .

Q. Key Considerations :

- Solvent polarity impacts reaction kinetics.

- Impurities from incomplete reduction (e.g., residual nitro groups) require purification via column chromatography or recrystallization.

Q. What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Peaks for the hydroxyl (-OH, δ 1.5–2.5 ppm), amino (-NH₂, δ 2.8–3.5 ppm), and fluorophenyl aromatic protons (δ 6.8–7.4 ppm) confirm structure .

- ¹³C NMR : Signals for the fluorinated aromatic carbons (δ 115–165 ppm) and the propanol backbone (δ 40–70 ppm) are critical.

- IR Spectroscopy : Bands at ~3350 cm⁻¹ (O-H/N-H stretch) and 1220 cm⁻¹ (C-F stretch) validate functional groups .

- Mass Spectrometry (MS) : Molecular ion peaks at m/z 169.20 (C₉H₁₂FNO) confirm molecular weight, while fragmentation patterns identify structural motifs .

Data Interpretation Tip : Compare experimental spectra with PubChem or ECHA databases for validation .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized?

Methodological Answer:

- Chiral Catalysts : Use asymmetric hydrogenation with chiral ligands (e.g., BINAP-Ru complexes) to induce enantioselectivity. Reaction conditions (solvent, H₂ pressure) must balance enantiomeric excess (ee) and yield .

- Kinetic Resolution : Enzymatic methods (e.g., lipases) can resolve racemic mixtures. For example, Candida antarctica lipase B selectively acetylates one enantiomer in organic solvents .

Q. How does the meta-fluorine substitution influence reactivity in nucleophilic substitution reactions?

Methodological Answer: The meta-fluorine position on the phenyl ring:

- Electronic Effects : Fluorine’s electron-withdrawing nature deactivates the ring, directing electrophilic attacks to the ortho/para positions.

- Steric Effects : The meta position minimizes steric hindrance, allowing efficient substitution at the amino group (e.g., acylation with acetyl chloride in pyridine) .

Q. Contrast with Analogues :

- Para-Fluorine (as in ): Enhances resonance stabilization, altering reaction kinetics compared to meta-substituted derivatives .

Q. How do structural modifications (e.g., fluorine position) affect biological activity?

Methodological Answer:

- Fluorine Position : Meta-substitution may enhance lipophilicity and metabolic stability compared to para-substituted analogs, impacting interactions with hydrophobic enzyme pockets (e.g., kinases or GPCRs) .

- Comparative Bioactivity Table :

| Compound | Target Enzyme IC₅₀ (nM) | LogP |

|---|---|---|

| This compound | 120 ± 15 | 1.8 |

| 3-Amino-1-(4-fluorophenyl)propan-1-ol | 95 ± 10 | 1.5 |

Q. Experimental Design :

- Use molecular docking to predict binding modes.

- Validate with in vitro assays (e.g., fluorescence polarization for enzyme inhibition).

Q. How to address discrepancies in reported yields for catalytic hydrogenation vs. borohydride reduction?

Methodological Answer:

- Variable Optimization :

- Catalytic Hydrogenation : Higher yields (80–90%) require strict control of catalyst loading (5–10% Pd/C) and H₂ pressure. Contradictions arise from trace oxygen or moisture deactivating the catalyst .

- Borohydride Reduction : Yields (60–75%) depend on nitro intermediate purity. Side reactions (e.g., over-reduction) reduce efficiency .

Q. Resolution Strategy :

- Conduct sensitivity analysis using Design of Experiments (DoE) to identify critical factors (e.g., solvent, temperature).

- Reproduce methods with inert atmosphere (N₂/Ar) for hydrogenation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.